![molecular formula C12H15ClN2 B15272168 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane: is a compound known for its unique structure and significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the reaction of 6-chloropyridine with a suitable bicyclic amine under specific conditions. The reaction conditions often involve the use of solvents like DMSO or methanol and may require inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, especially involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can result in different substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its interactions with various biological targets. It has shown potential as a ligand for certain receptors, making it useful in the study of receptor-ligand interactions .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has been studied as a potential analgesic due to its interaction with nicotinic acetylcholine receptors .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic receptors activated by the neurotransmitter acetylcholine. The compound acts as an agonist, binding to the receptor and mimicking the action of acetylcholine, leading to the activation of the receptor and subsequent cellular responses[5][5].
Vergleich Mit ähnlichen Verbindungen
Epibatidine: A potent agonist of nicotinic acetylcholine receptors, known for its high analgesic activity.
Imidacloprid: Another compound that interacts with nicotinic acetylcholine receptors, commonly used as an insecticide.
Uniqueness: 7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane is unique due to its specific structural features and its ability to interact with nicotinic acetylcholine receptors with high affinity. This makes it a valuable compound for both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H15ClN2 |
|---|---|
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
7-[(6-chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15ClN2/c13-12-6-1-9(7-14-12)8-15-10-2-3-11(15)5-4-10/h1,6-7,10-11H,2-5,8H2 |
InChI-Schlüssel |
YAPVYHBAWFRXRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1N2CC3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
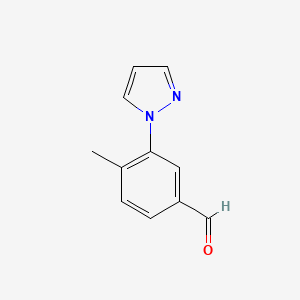
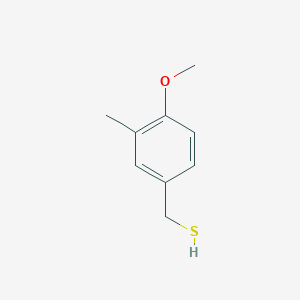
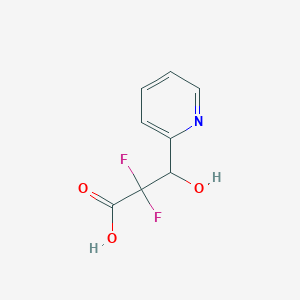

![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)
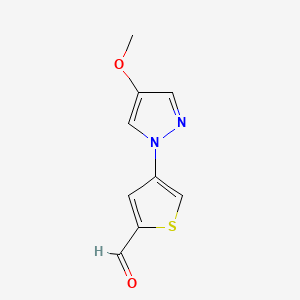
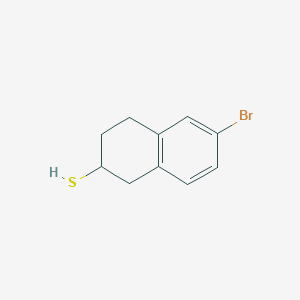


![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)

![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
